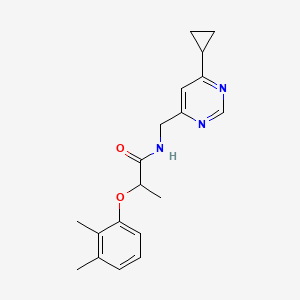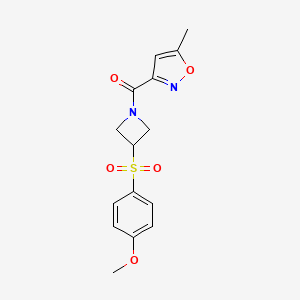
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a chemical compound with the molecular formula C15H16N2O5S and a molecular weight of 336.36. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring, a methoxyphenyl group, an azetidinyl group, and a sulfonyl group. The isoxazole ring is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthetic Pathways and Characterization : The design of 2-azetidinones scaffolds, including those with sulfonamide rings, has been highlighted for their significant biological and pharmacological potential. Studies such as Jagannadham et al. (2019) have successfully synthesized substituted azetidinones derived from apremilast, demonstrating advanced methodologies in organic synthesis. These compounds were characterized using various spectroscopic techniques, indicating their complex structural attributes and potential as pharmacologically active molecules (Y. Jagannadham et al., 2019).
Molecular Docking and Structural Analysis : The crystal structure of related tetrazole derivatives has been explored, providing insights into the molecular interactions and packing within these compounds. Such studies can inform the design of more effective pharmacological agents by understanding how these molecules interact at the atomic level (B. J. Al-Hourani et al., 2015).
Biological Activities and Applications
Anticancer and Antimicrobial Properties : Research on sulfonated compounds, including azetidinones and their derivatives, has shown promising results in terms of cytotoxic activities against cancer cells and antimicrobial effects. For example, Veinberg et al. (2004) synthesized 4-sulfonylazetidinones-2 with observed anticancer effects, indicating their potential application in cancer therapy (G. Veinberg et al., 2004).
Antiviral Activity : Chen et al. (2010) synthesized 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid, and demonstrated certain anti-tobacco mosaic virus activities. This suggests the potential of such compounds in developing antiviral drugs (Zhuo Chen et al., 2010).
Enzyme Inhibition : The study by Akbaba et al. (2013) on novel bromophenol derivatives as carbonic anhydrase inhibitors showcases the application of these compounds in regulating physiological processes, such as pH balance, through enzyme inhibition. The novel compounds showed significant inhibitory potency, opening avenues for therapeutic applications (Yusuf Akbaba et al., 2013).
Zukünftige Richtungen
Isoxazole derivatives have immense importance because of their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a valuable resource for the development of clinically viable drugs using this information .
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-10-7-14(16-22-10)15(18)17-8-13(9-17)23(19,20)12-5-3-11(21-2)4-6-12/h3-7,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERFRLXVOTVMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(chloromethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2702683.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2702687.png)
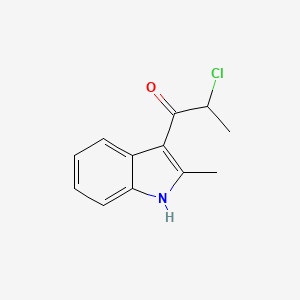
![3-Methyl-4-naphthalen-1-yl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B2702690.png)
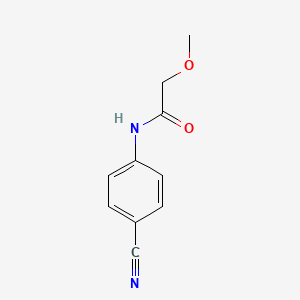
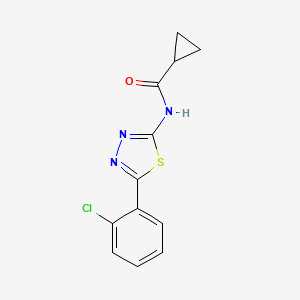
![ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2702693.png)
![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2702696.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-chlorophenyl)triazol-4-amine](/img/structure/B2702697.png)
![11-Pentyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2702700.png)
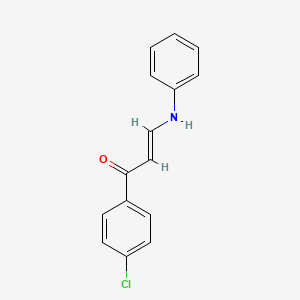
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-3-yl)propanoic acid](/img/structure/B2702704.png)
